molecular formula C5H3ClINO2 B11755713 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one

5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one

Cat. No.: B11755713
M. Wt: 271.44 g/mol
InChI Key: AUCHBXPETVLEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C5H3ClINO2 and a molecular weight of 271.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to an oxazinone ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one typically involves the halogenation of 6-methyl-2H-1,4-oxazin-2-one. The process begins with the chlorination of 6-methyl-2H-1,4-oxazin-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This intermediate product is then subjected to iodination using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves rigorous purification steps, including recrystallization and chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its halogen atoms play a crucial role in binding to target proteins, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H3ClINO2

Molecular Weight

271.44 g/mol

IUPAC Name

5-chloro-3-iodo-6-methyl-1,4-oxazin-2-one

InChI

InChI=1S/C5H3ClINO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3

InChI Key

AUCHBXPETVLEKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)O1)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.